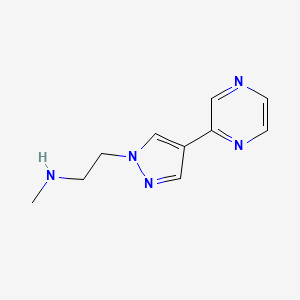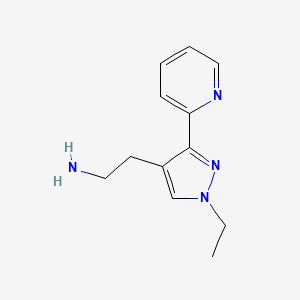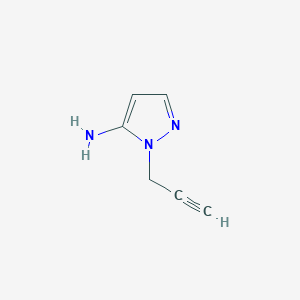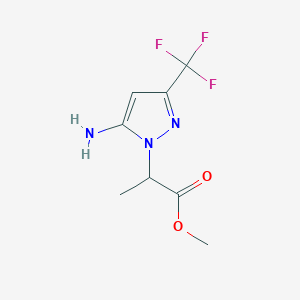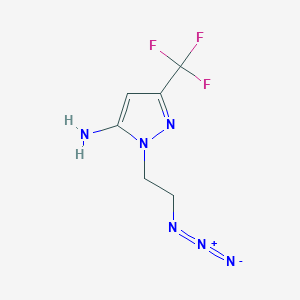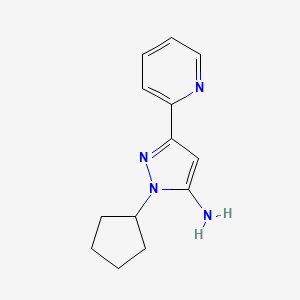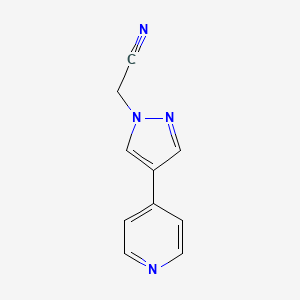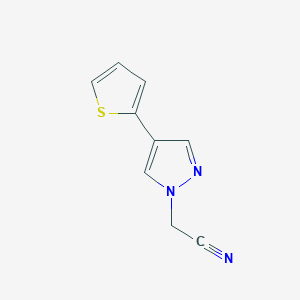
4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole
Übersicht
Beschreibung
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with applications in medicinal chemistry . They possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene-based conjugated polymers have exceptional optical and conductive properties . Nickel- and palladium-based protocols are popular strategies for the synthesis of functionalized regioregular polythiophenes .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are used in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antimicrobial Agents
Thiophene derivatives, such as the one , have been reported to possess significant antimicrobial properties. The presence of the thiophene ring is known to enhance the activity against a range of pathogens. For instance, certain thiophene compounds have shown good activity against Pseudomonas aeruginosa, a common bacterium that can cause disease . This suggests that our compound could be synthesized into potential antimicrobial agents for treating bacterial infections.
Pharmaceutical Development: Anti-inflammatory Drugs
The thiophene moiety is a common feature in many anti-inflammatory drugs. The structural similarity of “4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” to other thiophene-based anti-inflammatory compounds indicates its potential use in the development of new anti-inflammatory medications . This application is particularly relevant given the ongoing need for more effective and safer anti-inflammatory therapies.
Material Science: Organic Semiconductors
Thiophene-based molecules play a crucial role in the advancement of organic semiconductors. These compounds are integral to the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The specific compound could be utilized in the synthesis of novel organic semiconductor materials due to its thiophene core.
Cancer Research: Anticancer Agents
Research has shown that thiophene derivatives can exhibit anticancer properties. The structural components of “4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” may be conducive to the synthesis of new anticancer agents, potentially offering new avenues for cancer treatment .
Corrosion Inhibition: Industrial Applications
In industrial chemistry, thiophene derivatives are used as corrosion inhibitors. The compound could be investigated for its efficacy in protecting metals and alloys from corrosion, which is a significant issue in various industries .
Anesthetic Formulations: Dental Anesthetics
Some thiophene derivatives are used as voltage-gated sodium channel blockers and have applications as dental anesthetics in Europe. The compound “4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” could be explored for similar uses, potentially leading to the development of new anesthetic formulations .
Enzyme Inhibition: Kinase Inhibitors
Thiophene compounds have been identified as effective kinase inhibitors, which are important in the treatment of various diseases, including cancer. The subject compound could be a candidate for the development of new kinase inhibitors, given its structural features .
Antioxidant Research: Free Radical Scavengers
Antioxidants are crucial in combating oxidative stress in the body. Thiophene derivatives have shown antioxidant properties, suggesting that “4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” could be valuable in the synthesis of compounds that act as free radical scavengers .
Wirkmechanismus
Thiophene-based compounds are remarkably effective with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(bromomethyl)-1-methyl-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2S/c1-12-5-8(4-10)9(11-12)7-2-3-13-6-7/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGOZABZKJSFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CSC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




